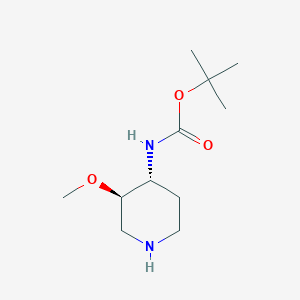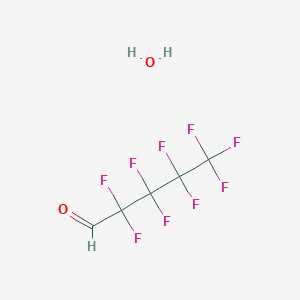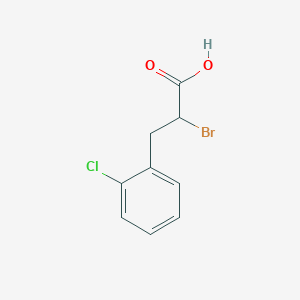
2-Bromo-3-(2-chlorophenyl)propanoic acid
Descripción general
Descripción
2-Bromo-3-(2-chlorophenyl)propanoic acid: is an organic compound with the molecular formula C9H8BrClO2 It is a derivative of propanoic acid, where the hydrogen atoms at the second and third positions are substituted with bromine and a 2-chlorophenyl group, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Bromination and Chlorination: The synthesis of 2-Bromo-3-(2-chlorophenyl)propanoic acid typically involves the bromination of 3-(2-chlorophenyl)propanoic acid. This can be achieved by treating the starting material with bromine in the presence of a suitable catalyst or under UV light.
Industrial Production Methods: Industrially, the compound can be produced by a similar bromination process, but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity. The reaction is usually carried out in a controlled environment to prevent side reactions and degradation of the product.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 2-Bromo-3-(2-chlorophenyl)propanoic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, the major products can include 3-(2-chlorophenyl)propanoic acid derivatives with different functional groups replacing the bromine atom.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones, depending on the reaction conditions and the extent of oxidation.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: 2-Bromo-3-(2-chlorophenyl)propanoic acid is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors in the body.
Industry:
Agrochemicals: It is used in the synthesis of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.
Mecanismo De Acción
The mechanism of action of 2-Bromo-3-(2-chlorophenyl)propanoic acid depends on its specific application. In pharmaceutical research, it may act by inhibiting certain enzymes or binding to specific receptors, thereby modulating biological pathways. The bromine and chlorophenyl groups play a crucial role in its binding affinity and specificity towards molecular targets.
Comparación Con Compuestos Similares
2-Bromo-3-phenylpropanoic acid: Similar in structure but lacks the chlorine atom, which may affect its reactivity and applications.
3-Bromo-2-chloropropanoic acid: The positions of the bromine and chlorine atoms are reversed, leading to different chemical properties and reactivity.
2-Chloro-3-phenylpropanoic acid:
Uniqueness: 2-Bromo-3-(2-chlorophenyl)propanoic acid is unique due to the presence of both bromine and chlorophenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for pharmaceutical research.
Propiedades
IUPAC Name |
2-bromo-3-(2-chlorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c10-7(9(12)13)5-6-3-1-2-4-8(6)11/h1-4,7H,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZALCDYHCUTVEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40295312 | |
| Record name | 2-bromo-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90725-44-3 | |
| Record name | NSC101129 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101129 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-bromo-3-(2-chlorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40295312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


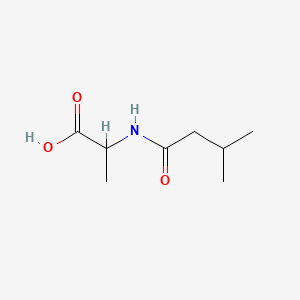


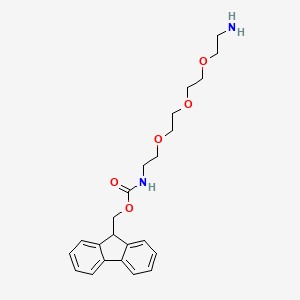
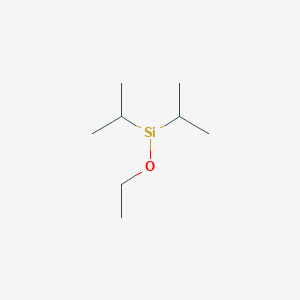
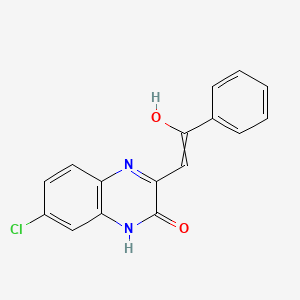

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(3-chlorophenyl)prop-2-en-1-one](/img/structure/B3166059.png)
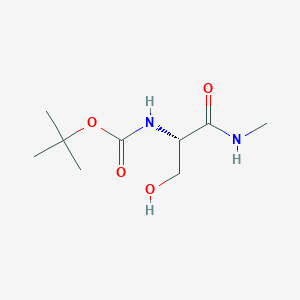
![4-[2-(3-Phenylpropoxy)ethyl]piperidine](/img/structure/B3166081.png)
![7-Chloro-3-[2-hydroxy-2-(4-methoxyphenyl)ethenyl]-1H-quinoxalin-2-one](/img/structure/B3166082.png)
